Tandutinib - 387867-13-2

Tandutinib

Catalog Number: EVT-287391
CAS Number: 387867-13-2
Molecular Formula: C31H42N6O4
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tandutinib (formerly known as MLN518/CT53518) is a small-molecule inhibitor of type III receptor tyrosine kinases (RTKs) [, , , ]. It is an orally bioavailable, quinazoline-based compound [, , ]. Tandutinib exhibits potent inhibitory activity against several RTKs, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit [, , ]. This inhibitory action on key signaling pathways makes it a valuable tool in studying various cancers and other diseases.

Synthesis Analysis

One improved synthesis method for Tandutinib involves a one-step condensation reaction []. In this method, 6-methoxy-7-(3-piperidine-1-ylpropoxy)-3,4-dihydroquinazoline-4-ketone is reacted with N-(4-isopropyloxophenyl)formamide-1-piperazine in the presence of an organic alkali and a condensing agent []. This optimized process offers advantages in terms of raw material accessibility, process simplicity, mild reaction conditions, and environmental friendliness, making it suitable for industrial-scale production [].

Molecular Structure Analysis

Tandutinib undergoes various metabolic transformations, including O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction, glucuronide, and sulfate conjugation []. Notably, the piperazine and piperidine rings can be bioactivated to generate reactive iminium intermediates, which can form cyano adducts with potassium cyanide (KCN) [].

Mechanism of Action

Tandutinib exerts its biological effects by inhibiting the autophosphorylation of FLT3, c-Kit, and PDGFR tyrosine kinases [, , , , , ]. This inhibition disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis [, , ]. Specifically, Tandutinib inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased phosphorylation of key proteins like Akt, mTOR, and p70S6 kinase [, ]. Consequently, Tandutinib induces apoptosis, reduces colony formation, and inhibits the expression of cancer-promoting genes like COX-2, VEGF, and interleukin-8 [, ].

Physical and Chemical Properties Analysis

Tandutinib is characterized by slow elimination kinetics, requiring more than a week of dosing to achieve steady-state plasma concentrations []. It demonstrates good bioavailability, indicated by a moderate extraction ratio []. Tandutinib readily crosses the blood-brain barrier, achieving concentrations within brain tumors exceeding those in plasma [, , , ].

Applications
  • Acute Myeloid Leukemia (AML): As a potent FLT3 inhibitor, Tandutinib has been extensively investigated for its therapeutic potential in AML, particularly in patients with FLT3-ITD mutations [, , , , , , , ]. Research suggests it may synergize with standard chemotherapy agents like cytarabine and daunorubicin, potentially allowing for dose reduction and reduced side effects [, , , ].
  • Colon Cancer: Tandutinib has shown promise in preclinical studies for inhibiting colon cancer growth by targeting the Akt/mTOR/p70S6K signaling pathway [, ]. It has been shown to inhibit tumor growth and angiogenesis in colon cancer models [, ].
  • Medulloblastoma: In preclinical models of medulloblastoma, Tandutinib has demonstrated some ability to inhibit PDGFR-A-mediated tumor growth [].
  • Multidrug Resistance: Tandutinib has been shown to reverse multidrug resistance in cancer cells by inhibiting the efflux activity of the multidrug resistance protein 7 (MRP7/ABCC10) []. This finding suggests a potential application for Tandutinib in overcoming drug resistance, a major challenge in cancer treatment.
Future Directions
  • Combination Therapies: Further research is needed to optimize Tandutinib's use in combination with other therapies, especially in AML and glioblastoma [, , ]. This includes identifying optimal drug combinations, dosing schedules, and patient populations most likely to benefit.
  • Overcoming Resistance: Investigating mechanisms of resistance to Tandutinib, such as secondary FLT3 mutations or activation of alternative signaling pathways, is crucial for developing strategies to overcome treatment resistance [].
  • Targeting Other Cancers: Given its multi-kinase inhibitory activity, exploring Tandutinib's therapeutic potential in other cancers where FLT3, PDGFR, or c-Kit play a role, such as gastrointestinal stromal tumors (GIST) and melanoma, is warranted [].
  • Drug Delivery Systems: Developing novel drug delivery systems, such as sustained-release implants [], could help improve Tandutinib's efficacy and reduce systemic toxicity. This is particularly relevant for its application in brain tumors, where maintaining optimal drug concentrations is challenging.

Properties

CAS Number

387867-13-2

Product Name

Tandutinib

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide

Molecular Formula

C31H42N6O4

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)

InChI Key

UXXQOJXBIDBUAC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl)piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide
CT 53518
CT-53518
CT53518
MLN 518
MLN-518
MLN518
tandutini

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.